Summary of the Application: “1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride” and “2,3-dimethylimidazole-4-sulfonyl Chloride” have been used in the simultaneous measurement of free and conjugated estrogens in surface water .
Methods of Application: The compounds were used in a derivatization-based methodology to detect estrogen in free and conjugated forms, including some isomers, using liquid chromatography tandem mass spectrometry (LC-MS n ). The derivatization reaction with these compounds allowed a significant increase of mass spectrometric signal of analytes and also provided distinctive fragmentation for their confirmation even in complicated matrix .
Results or Outcomes: The methodology achieved satisfactory recovery (>75%) for the majority of analytes following optimisation of solid phase extraction (SPE) factors. The linearity was validated over a wide concentration with the correlation coefficient around 0.995 .
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used as a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry .
Methods of Application: A facile derivatization procedure employing this compound results in dimethylimidazolesulfonyl (DMIS) derivatives that are stable in aqueous solution. These DMIS derivatives produced intense [M+H] (+) ions in positive-ion LC-ESI-MS .
Results or Outcomes: The DMIS derivatives of the selected phenolic compounds showed excellent chromatographic properties. An analytical method was developed and validated for determination in human urine of 1-hydroxypyrene, a widely used biomarker for the assessment of human exposure to PAHs .
Summary of the Application: These compounds have been used in the analysis of the anaesthetic agent propofol in biological samples .
Methods of Application: The analysis of propofol is a challenge due to its weak fragmentation and poor ionization efficacy, resulting in weak signal intensities. The use of these compounds in derivatization can improve the signal intensities for propofol .
Results or Outcomes: The application of these compounds in the analysis of propofol has improved the detection and quantification of this anaesthetic agent in biological samples .
Summary of the Application: “1,2-Dimethylimidazole-4-sulfonyl chloride” has been used in the synthesis of various compounds .
Methods of Application: This compound has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It has also been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .
Results or Outcomes: The use of “1,2-Dimethylimidazole-4-sulfonyl chloride” in the synthesis of these compounds has resulted in successful formation of the desired products .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₂S and a molecular weight of approximately 194.64 g/mol. It is characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. The compound is known for its sulphonyl chloride functional group, making it a versatile reagent in organic synthesis. It appears as a colorless to pale yellow liquid with a boiling point of 44-47 °C and is classified as corrosive and an irritant .
These reactions highlight its utility in synthesizing pharmaceuticals and agrochemicals.
Several methods exist for synthesizing 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride:
These methods are crucial for producing the compound in laboratory settings for research and industrial applications .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride finds applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Several compounds share structural similarities with 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylimidazole | Contains one methyl group | Less reactive than 1,2-dimethyl variant |
| 2-Methylimidazole | Contains one methyl group | Different position of methyl group |
| 4-Methylimidazole | Contains one methyl group | Lacks sulphonyl chloride functionality |
| 1,2-Dimethylimidazole | Similar imidazole structure | Does not contain a sulphonyl chloride |
| 5-Sulfamoyl-1H-imidazole | Contains a sulfonamide group | Exhibits different biological properties |
The presence of two methyl groups and a sulphonyl chloride functional group distinguishes 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride from other related compounds, enhancing its reactivity and potential applications .
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride possesses the molecular formula C₅H₇ClN₂O₂S, which represents a heterocyclic compound containing five carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. This molecular formula is consistently reported across multiple chemical databases and commercial suppliers, establishing its chemical identity with the Chemical Abstracts Service number 849351-92-4 [1] [4] [5]. The compound is also known by several synonymous names including 2,3-dimethylimidazole-4-sulfonyl chloride and 5-(chlorosulfonyl)-1,2-dimethyl-1H-imidazole [2] [4].
The molecular structure of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride consists of a five-membered imidazole ring as the central heterocyclic framework, which contains two nitrogen atoms positioned at the 1 and 3 positions of the ring [6]. The imidazole ring bears two methyl substituents at the 1 and 2 positions, contributing to the steric properties of the molecule and influencing its reactivity and solubility characteristics [6]. The most significant functional group present is the sulphonyl chloride moiety (-SO₂Cl) attached at the 5-position of the imidazole ring [1] [3] [4]. This sulphonyl chloride functional group is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis [6].
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=NC=C(N1C)S(=O)(=O)Cl, while the International Chemical Identifier is InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 [1] [2] [7]. The InChI Key HAULHCBIEFNHJS-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [1] [2] [7].
The molecular weight of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has been calculated and reported consistently across multiple sources as 194.64 grams per mole [1] [2] [3] [8] [7]. More precise calculations yield a molecular weight of 194.641 grams per mole, with the exact mass determined to be 193.992 atomic mass units [4] [5]. The molecular composition by mass percentage consists of carbon (30.85%), sulfur (16.47%), oxygen (16.44%), chlorine (18.21%), nitrogen (14.39%), and hydrogen (3.63%).
| Element | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 5 | 12.011 | 60.055 | 30.85 |
| Hydrogen | 7 | 1.008 | 7.056 | 3.63 |
| Chlorine | 1 | 35.453 | 35.453 | 18.21 |
| Nitrogen | 2 | 14.007 | 28.014 | 14.39 |
| Oxygen | 2 | 15.999 | 31.998 | 16.44 |
| Sulfur | 1 | 32.065 | 32.065 | 16.47 |
The melting point of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride has been experimentally determined to be in the range of 44-47 degrees Celsius [3] [9] [10] [11]. This relatively low melting point indicates that the compound exists as a low-melting solid at room temperature, which is characteristic of many sulphonyl chloride derivatives [3] [9]. The narrow melting point range suggests good purity of the compound when properly synthesized and purified [3] [9]. This thermal property is important for handling and processing considerations in both laboratory and industrial applications [9] [10].
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride presents as a solid at room temperature, consistent with its melting point range [10] [11]. The compound typically appears as a colorless to pale yellow crystalline material [12] [13]. Some sources describe it as a colorless to yellow low melting mass, which aligns with its physical state characteristics [12]. The solid form facilitates handling and storage compared to liquid sulphonyl chlorides, while still maintaining the reactive properties characteristic of this functional group [10] [11].
The solubility characteristics of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride are influenced by both the polar imidazole ring and the highly polar sulphonyl chloride functional group [6]. Like other imidazole derivatives, the compound demonstrates solubility in polar organic solvents due to the nitrogen-containing heterocyclic structure [14] [15]. The presence of the dimethyl groups at positions 1 and 2 of the imidazole ring contributes to its steric properties and can influence its solubility profile in different solvent systems [6]. The sulphonyl chloride functional group typically exhibits reactivity toward water, alcohols, and many amines, which affects its stability in protic solvents [16] [17]. The compound is expected to dissolve in polar organic solvents but shows reactivity toward nucleophilic solvents due to the electrophilic nature of the sulphonyl chloride group [16].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride and confirming its molecular structure [18] . The compound contains multiple distinct proton environments that can be observed in proton Nuclear Magnetic Resonance spectroscopy, including the methyl groups at positions 1 and 2 of the imidazole ring, and the aromatic proton at position 4 of the imidazole ring [14]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information about the carbon framework, particularly distinguishing between the different carbon environments in the imidazole ring and the methyl substituents [14]. The presence of nitrogen atoms in the imidazole ring can also be analyzed using Nitrogen-15 Nuclear Magnetic Resonance techniques when isotopically labeled samples are available [14].
Mass spectrometry provides crucial information for the identification and characterization of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride, particularly through the determination of its molecular ion peak and characteristic fragmentation patterns [2] [5] [14]. The molecular ion peak appears at mass-to-charge ratio 194.64, corresponding to the molecular weight of the compound [1] [2] [7]. The compound has been successfully utilized in mass spectrometric applications, particularly in derivatization reactions that significantly increase the mass spectrometric signal of analytes . Gas chromatography coupled with mass spectrometry techniques can provide detailed fragmentation patterns that aid in structural confirmation and purity assessment [14]. The distinctive fragmentation patterns allow for confirmation of the compound even in complicated analytical matrices .
Infrared spectroscopy provides valuable information about the functional groups present in 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride, particularly the characteristic absorption bands of the sulphonyl chloride moiety . The sulphonyl group typically exhibits strong absorption bands corresponding to the sulfur-oxygen stretching vibrations, which appear in the characteristic region for sulphonyl compounds . The imidazole ring system contributes additional absorption bands corresponding to carbon-nitrogen and carbon-carbon stretching vibrations within the heterocyclic framework [14]. The presence of methyl groups attached to the imidazole ring can be identified through their characteristic carbon-hydrogen stretching and bending vibrations . Infrared spectroscopy serves as a complementary technique to Nuclear Magnetic Resonance spectroscopy for confirming the presence of the sulphonyl chloride functional group and the overall molecular structure .
The thermal stability of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is primarily governed by the reactivity of the sulphonyl chloride functional group and the stability of the imidazole ring system [6] [17]. Sulphonyl chlorides generally exhibit thermal sensitivity and can decompose upon heating, particularly at temperatures significantly above their melting points [17]. The compound's melting point range of 44-47 degrees Celsius suggests that it remains stable as a solid at room temperature but may begin to show thermal decomposition at elevated temperatures [3] [9] [10]. The thermal stability is also influenced by the presence of the dimethyl substituents on the imidazole ring, which can provide some steric protection to the reactive sulphonyl chloride group [6]. Thermal decomposition pathways may involve the loss of the chlorine atom from the sulphonyl chloride group or degradation of the imidazole ring system under extreme conditions [17].
The hydrolytic stability of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is significantly compromised due to the presence of the highly reactive sulphonyl chloride functional group [16] [17]. Sulphonyl chlorides are known to react readily with water, releasing hydrogen chloride gas and forming the corresponding sulfonic acid [16] [17]. This hydrolytic reaction occurs readily at room temperature, making the compound moisture-sensitive and requiring careful handling under anhydrous conditions [16] [17]. The reaction with water follows the general mechanism for sulphonyl chloride hydrolysis, where nucleophilic attack by water molecules leads to the displacement of the chlorine atom [17]. The hydrolytic instability necessitates storage under dry conditions and protection from atmospheric moisture to maintain compound integrity [22] [10] [11].
Corrosive;Irritant